![molecular formula C16H23NO3 B5294234 N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5294234.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which is involved in pain regulation, mood, and appetite. URB597 has shown promising results in preclinical studies as a potential treatment for pain, anxiety, and depression.
Mechanism of Action
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide works by inhibiting FAAH, which leads to increased levels of anandamide in the brain. Anandamide is an endocannabinoid that acts on the same receptors as THC, the psychoactive component of marijuana. Anandamide is involved in pain regulation, mood, and appetite, among other functions. By inhibiting FAAH, N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide increases anandamide levels, which can lead to reduced pain and anxiety behaviors, as well as antidepressant-like effects.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has been shown to increase anandamide levels in the brain, which can lead to a variety of effects. Studies have shown that N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide reduces pain and anxiety behaviors in animal models. N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has also been shown to have antidepressant-like effects in rodents. Additionally, N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has been studied as a potential treatment for drug addiction, as it reduces drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide is that it is a highly selective FAAH inhibitor, meaning that it does not affect other enzymes or receptors in the brain. This makes it a useful tool for studying the role of anandamide in various physiological and behavioral processes. However, one limitation of N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide is that it has a relatively short half-life in the body, which can make dosing and timing of experiments challenging.
Future Directions
There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide. One area of interest is its potential as a treatment for pain, anxiety, and depression in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide in humans. Another area of interest is its potential as a treatment for drug addiction. N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to evaluate its potential as a treatment for addiction in humans. Additionally, N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to evaluate its potential in these areas.
Synthesis Methods
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide is synthesized through a multistep process starting from commercially available starting materials. The first step is the synthesis of 3,4-dimethoxyphenylacetic acid, which is then converted to 1-(3,4-dimethoxyphenyl)ethylamine. The amine is then reacted with cyclopentanecarboxylic acid to form N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide increases anandamide levels in the brain and reduces pain and anxiety behaviors in animal models. N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has also been shown to have antidepressant-like effects in rodents. Additionally, N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has been studied as a potential treatment for drug addiction, as it reduces drug-seeking behavior in animal models.
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(17-16(18)12-6-4-5-7-12)13-8-9-14(19-2)15(10-13)20-3/h8-12H,4-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCHMJSEIPNFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199796 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.